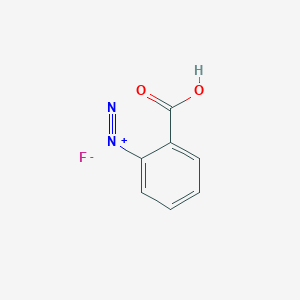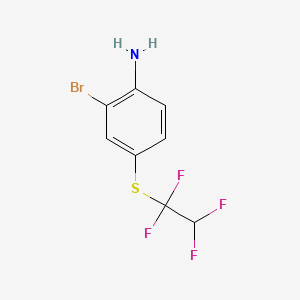![molecular formula C18H38O9 B14343661 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane CAS No. 105743-33-7](/img/structure/B14343661.png)
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is a complex organic compound known for its unique structure and properties. It is characterized by multiple ether linkages, making it a polyether compound. This compound is often used in various scientific and industrial applications due to its chemical stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane typically involves the stepwise addition of ethylene oxide to a methoxyethanol precursor. The reaction is usually carried out under controlled conditions, with the presence of a catalyst such as potassium hydroxide to facilitate the addition reactions. The process involves multiple stages of ethoxylation, where ethylene oxide is added to the growing chain, resulting in the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors ensures consistent product quality and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or ethers.
Substitution: Formation of substituted ethers or other derivatives.
科学的研究の応用
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is primarily based on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. Its polyether structure allows it to form stable complexes with various substrates, enhancing their solubility and stability. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
類似化合物との比較
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A simpler polyether with fewer ether linkages.
Triethylene glycol monomethyl ether: Another polyether with similar properties but a shorter chain length.
Polyethylene glycol (PEG): A widely used polyether with varying chain lengths and applications.
Uniqueness
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane stands out due to its longer chain length and higher number of ether linkages, which confer enhanced solubility and stability properties. Its unique structure makes it particularly useful in applications requiring high chemical stability and the ability to form stable complexes with other molecules.
特性
CAS番号 |
105743-33-7 |
|---|---|
分子式 |
C18H38O9 |
分子量 |
398.5 g/mol |
IUPAC名 |
1,2,3-tris[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C18H38O9/c1-19-4-7-22-10-12-25-16-18(27-15-14-24-9-6-21-3)17-26-13-11-23-8-5-20-2/h18H,4-17H2,1-3H3 |
InChIキー |
FEPZLEYEVXBFCX-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCC(COCCOCCOC)OCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)

![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)


![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)


![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
